2,2-Difluoropropane-1-sulfonyl chloride

Description

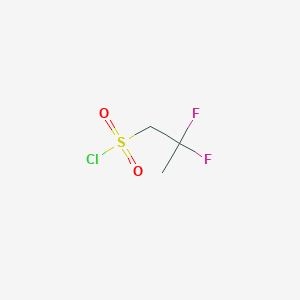

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2O2S/c1-3(5,6)2-9(4,7)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHVCEAOLHMMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779953-86-4 | |

| Record name | 2,2-difluoropropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoropropane 1 Sulfonyl Chloride and Analogous Structures

Direct Synthesis Approaches to 2,2-Difluoropropane-1-sulfonyl chloride

Direct synthesis of this compound often leverages readily available precursors, converting them into the target sulfonyl chloride in a limited number of steps.

A robust and frequently employed method for preparing alkanesulfonyl chlorides is the oxidative chlorosulfonation of S-alkyl isothiouronium salts. organic-chemistry.orgnih.gov This two-step, one-pot procedure begins with the formation of the isothiouronium salt, followed by oxidation and chlorination to yield the desired sulfonyl chloride.

The synthesis commences with a suitable alkyl halide, such as 1-chloro-2,2-difluoropropane or 1-bromo-2,2-difluoropropane, which is reacted with an inexpensive sulfur source like thiourea in a solvent such as ethanol. nih.govstenutz.eu This nucleophilic substitution reaction readily forms the corresponding S-(2,2-difluoropropyl)isothiouronium salt.

In the second stage, the isothiouronium salt is subjected to oxidative chlorosulfonation. This is achieved by introducing a chlorinating agent and an oxidant in an aqueous acidic medium. organic-chemistry.orgstenutz.eu Various reagent systems can accomplish this transformation, offering flexibility in reaction conditions. organic-chemistry.orgnih.gov The process is generally efficient, proceeding under mild conditions to produce the target sulfonyl chloride in moderate to excellent yields. stenutz.eunih.gov

Table 1: Reagent Systems for Oxidative Chlorosulfonation of S-Alkyl Isothiouronium Salts

| Oxidant/Chlorine Source | Byproducts | Notes | References |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) / HCl | Succinimide | Water-soluble byproduct is easily removed. | organic-chemistry.org |

| N-Chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) / HCl | N-(phenylsulfonyl)benzenesulfonamide | Byproduct can be recycled. | stenutz.eunih.gov |

| Sodium Hypochlorite (Bleach) / HCl | Sodium Chloride, Water | Environmentally benign and cost-effective. | organic-chemistry.org |

This table is interactive and can be sorted by column.

Multi-step strategies provide an alternative route to this compound, often involving the synthesis and isolation of a key intermediate precursor which is then converted to the final product. A common approach involves the preparation of 2,2-difluoropropane-1-thiol as a central precursor.

This strategy can be conceptualized in two main phases:

Synthesis of the Thiol Precursor : The initial step is the formation of 2,2-difluoropropane-1-thiol. This can be achieved by reacting a suitable starting material, like 1-chloro-2,2-difluoropropane, with a sulfur nucleophile such as sodium hydrosulfide or thiourea followed by hydrolysis.

Sulfonylation of the Thiol : The isolated 2,2-difluoropropane-1-thiol is then converted to the sulfonyl chloride. This is accomplished through oxidative chlorination, a reaction that can be performed using various reagents, including chlorine gas in the presence of water or other systems like N-chlorosuccinimide in acidic, aqueous conditions. chemicalbook.com

This derivatization approach allows for the purification of the intermediate thiol, which can be advantageous in achieving high purity in the final sulfonyl chloride product.

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful optimization and consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Reagent Selection : For large-scale operations, the use of hazardous reagents like chlorine gas is often minimized in favor of safer, easier-to-handle alternatives such as N-chlorosuccinimide or sodium hypochlorite. organic-chemistry.orggoogle.com

Process Control and Automation : Continuous manufacturing systems, utilizing continuous stirred-tank reactors (CSTRs) and automated process controls, can significantly improve safety and consistency. chemspider.com Real-time monitoring of reaction parameters helps maintain optimal conditions and minimize risks associated with exothermic reactions or hazardous intermediates. chemspider.com

Byproduct Management : The choice of reagents can impact waste disposal and cost. For instance, when N-chlorosuccinimide is used, the water-soluble succinimide byproduct can be conveniently recovered and potentially recycled back into the starting reagent, making the process more economical and environmentally friendly. organic-chemistry.org

Isolation and Purification : Methods for product isolation must be scalable. Continuous filtration systems and alternative purification techniques to chromatography are often necessary to handle large volumes efficiently. chemspider.com

General Synthetic Routes to Fluorinated Alkyl Sulfonyl Chlorides

The synthesis of fluorinated alkyl sulfonyl chlorides, a class of compounds that includes this compound, can be achieved through several general methodologies starting from various sulfur-containing functional groups.

One of the most direct and widely used methods for preparing sulfonyl chlorides is the oxidative chlorination of thiols. guidechem.com This transformation can also be applied to related thiol derivatives like disulfides, thioacetates, and xanthates. researchgate.net The reaction involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom.

A variety of oxidizing and chlorinating systems have been developed for this purpose. Common reagents include chlorine dioxide, N-chlorosuccinimide (NCS) combined with hydrochloric acid, or sodium chlorite (NaClO₂) under acidic conditions. researchgate.netchemicalbook.comyoutube.com The choice of reagent can depend on the specific substrate and the desired scale of the reaction. For instance, protocols using nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor have been developed as a metal-free option. These methods are valued for their broad applicability to a diverse range of thiol precursors.

Table 2: Comparison of Methods for Oxidative Chlorosulfonation of Thiols

| Method | Reagents | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| NCS-mediated Oxidation | N-Chlorosuccinimide, dilute HCl | Aqueous acetonitrile, room temperature | Mild conditions, good yields. | chemicalbook.com |

| NaClO₂-mediated Oxidation | Sodium Chlorite, HCl | Acetonitrile/water, room temperature | Convenient, safe, and environmentally benign. | researchgate.net |

| Chlorine Dioxide Oxidation | ClO₂ | Dichloromethane or other organic solvents | Effective for various thiols and disulfides. | youtube.com |

This table is interactive and can be sorted by column.

An alternative and efficient route to sulfonyl chlorides involves the transformation of sulfonyl hydrazides. chemicalbook.comchemsynthesis.com This method is particularly useful as sulfonyl hydrazides are often stable, crystalline solids that can be easily prepared and stored. guidechem.com They can serve as precursors to the more reactive sulfonyl chlorides, which are generated immediately before use. chemsynthesis.com

The conversion is typically achieved by treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS) for sulfonyl chlorides or N-bromosuccinimide (NBS) for sulfonyl bromides. chemicalbook.com The reaction is generally rapid, clean, and proceeds under mild conditions, often at room temperature in a solvent like acetonitrile, affording the desired sulfonyl halide in excellent yields. guidechem.comchemsynthesis.com This method avoids the use of harsh or corrosive reagents often required in other synthetic pathways. guidechem.com The resulting sulfonyl chloride can then be used in subsequent reactions without isolation, allowing for efficient one-pot transformations. chemsynthesis.com

Conversion from Sulfonamides via Pyrylium Salts

A modern and practical method for synthesizing sulfonyl chlorides involves the conversion of primary sulfonamides using pyrylium salts. nih.govnih.govresearchgate.net This approach serves as a powerful tool for late-stage functionalization, allowing for the transformation of often unreactive primary sulfonamides into highly versatile sulfonyl chloride electrophiles. nih.govnih.govresearchgate.net

The process typically utilizes a pyrylium salt, such as Pyry-BF4, as an activating agent. nih.govnih.govresearchgate.net This reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, facilitating its conversion. The reaction is generally carried out in the presence of a chloride source, like magnesium chloride (MgCl2), and a suitable solvent, such as tert-Butanol (tBuOH), at elevated temperatures. nih.gov

A key advantage of this methodology is its mild reaction conditions and high selectivity for the primary sulfonamide group. nih.govnih.govresearchgate.net This tolerance for a wide array of other sensitive functional groups makes it particularly suitable for complex molecules often found in pharmaceutical contexts. nih.govnih.gov The resulting sulfonyl chlorides can then be readily coupled with various nucleophiles to synthesize a diverse range of compounds, including more complex sulfonamides, sulfonates, and sulfonyl fluorides. nih.govnih.govresearchgate.net

Table 1: Examples of Pyrylium Salt-Mediated Sulfonyl Chloride Formation from Various Sulfonamides

| Starting Sulfonamide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl chloride | 95% | nih.gov |

| Thiophene-2-sulfonamide | Thiophene-2-sulfonyl chloride | 90% | nih.gov |

| Celecoxib | Celecoxib-derived sulfonyl chloride | 85% | nih.gov |

| Probenecid | Probenecid-derived sulfonyl chloride | 76% | researchgate.net |

Analogous Sandmeyer-Type Sulfonyl Chloride Synthesis

The Sandmeyer reaction, a cornerstone in aromatic chemistry, provides an analogous pathway for the synthesis of aryl sulfonyl chlorides from aromatic amines (anilines). nih.govorganic-chemistry.orgacs.org This method is particularly valuable as it starts from readily available aniline feedstocks. nih.govorganic-chemistry.orgacs.org

In a modern adaptation of this reaction, the aromatic amine is converted into a diazonium salt intermediate in situ using a nitrite source, such as tert-butyl nitrite, in the presence of hydrochloric acid (HCl). nih.gov This highly reactive intermediate is not isolated, which enhances the safety and operational simplicity of the protocol. nih.govacs.org

The crucial step involves the reaction of the diazonium salt with a source of sulfur dioxide (SO2). To avoid handling gaseous SO2, stable surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) are often employed. nih.govorganic-chemistry.orgacs.org A copper catalyst, typically copper(II) chloride (CuCl2), facilitates the conversion of the diazonium intermediate to the corresponding sulfonyl chloride. nih.govacs.org The reaction demonstrates broad applicability to a wide range of carbo- and heterocyclic anilines. nih.govacs.org The resulting sulfonyl chloride can be isolated after an aqueous workup or used directly in subsequent reactions, for instance, by adding an amine to form a sulfonamide. nih.gov

Table 2: Examples of Sandmeyer-Type Synthesis of Sulfonyl Chlorides from Anilines

| Starting Aniline | SO2 Source | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | DABSO | CuCl2 | 4-Bromobenzenesulfonyl chloride | 85% | nih.gov |

| 4-Fluoroaniline | DABSO | CuCl2 | 4-Fluorobenzenesulfonyl chloride | 78% | nih.gov |

| 2-Aminopyridine | DABSO | CuCl2 | Pyridine-2-sulfonyl chloride | 80% (gram scale) | nih.govacs.org |

| 4-Methoxyaniline | SO2 in Acetic Acid | CuCl | 4-Methoxybenzenesulfonyl chloride | Moderate | nih.gov |

Fluorination Strategies for Propane Backbones

Introduction of Fluorine Atoms via Hydrogen Fluoride or Fluorinating Agents

The introduction of fluorine into aliphatic molecules can be achieved through various methods, including direct reaction with hydrogen fluoride (HF) or the use of specific fluorinating agents. acs.orgfluorine1.ru Anhydrous hydrogen fluoride can be used for the hydrofluorination of unsaturated compounds, where it adds across double or triple bonds. fluorine1.ru For saturated systems, replacing other halogens with fluorine is a common strategy.

One established method involves reacting a polyhalogenated alkane with hydrogen fluoride in the presence of a catalyst, such as mercuric oxide. acs.org This procedure is effective for converting organic chlorides and bromides into their fluorinated counterparts. acs.org The reaction conditions, including temperature and pressure, are adjusted based on the specific substrate. acs.org

Alternatively, the Swarts reaction provides a reliable method for halogen exchange. ncert.nic.in This reaction involves heating an alkyl chloride or bromide with a metallic fluoride, such as silver(I) fluoride (AgF), mercury(II) fluoride (Hg2F2), cobalt(II) fluoride (CoF2), or antimony(III) fluoride (SbF3), to yield the corresponding alkyl fluoride. ncert.nic.in

Approaches to 2,2-Difluoropropane Derivatives

The synthesis of geminal difluoro-compounds, such as 2,2-difluoropropane, requires specific strategies to install two fluorine atoms on the same carbon. researchgate.netmdpi.comnih.gov One potential pathway is the hydrofluorination of an appropriate unsaturated precursor. For instance, the reaction of propyne with hydrogen fluoride can lead to the formation of 2,2-difluoropropane. acs.org

Another approach involves the fluorination of a corresponding ketone. The reaction of acetone with a suitable fluorinating agent, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), can convert the carbonyl group into a difluoromethylene group, yielding 2,2-difluoropropane.

Furthermore, derivatives of 2,2-difluoropropane can be synthesized from precursors already containing the gem-difluoro moiety. For example, 1,3-dibromo-2,2-difluoropropane has been used as a starting material to synthesize 1,1-difluorocyclopropane through an intramolecular Wurtz-type reaction using zinc dust. researchgate.net This highlights the utility of building blocks that already incorporate the 2,2-difluoropropane core structure for further synthetic transformations.

Chemical Reactivity and Transformation Pathways of 2,2 Difluoropropane 1 Sulfonyl Chloride

Electrophilic Reactivity and Sulfonylation Chemistry

The sulfur atom in 2,2-Difluoropropane-1-sulfonyl chloride is highly electrophilic, a characteristic feature of sulfonyl chlorides. This electrophilicity is the driving force for its expected participation in a variety of sulfonylation reactions.

Nucleophilic Attack at the Sulfonyl Group

The primary mode of reaction for sulfonyl chlorides involves nucleophilic attack at the sulfur center, leading to the displacement of the chloride leaving group. This reactivity is the foundation for the synthesis of sulfonamides and sulfonate esters.

It is anticipated that this compound will react readily with primary and secondary amines to furnish the corresponding N-substituted-2,2-difluoropropane-1-sulfonamides. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The general reaction is depicted below:

R¹R²NH + F₂C(CH₃)CH₂SO₂Cl → F₂C(CH₃)CH₂SO₂NR¹R² + HCl

The scope of this reaction would likely be broad, encompassing a wide range of aliphatic and aromatic amines. Mechanistically, the reaction is expected to follow a nucleophilic substitution pathway at the sulfur atom. The steric hindrance from the neopentyl-like structure and the electronic effects of the geminal difluoro groups could influence the reaction rates and yields, but specific data is not available.

Similarly, the condensation of this compound with alcohols and phenols is the expected route to the corresponding sulfonate esters. This reaction, often referred to as sulfonylation, is also typically carried out in the presence of a base.

R-OH + F₂C(CH₃)CH₂SO₂Cl → F₂C(CH₃)CH₂SO₂OR + HCl

The resulting 2,2-difluoropropane-1-sulfonate esters could serve as intermediates in organic synthesis, for instance, as leaving groups in nucleophilic substitution reactions. The reactivity of various alcohols and phenols would likely depend on their nucleophilicity and steric bulk.

Cross-Coupling Reactions Involving Sulfonyl Chlorides

In recent years, sulfonyl chlorides have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions, acting as sources of sulfonyl groups or as precursors to aryl or alkyl radicals via desulfitation.

It is plausible that this compound could participate in desulfitative cross-coupling reactions catalyzed by transition metals such as palladium or nickel. In these reactions, the C-S bond is cleaved, and a new C-C or C-heteroatom bond is formed, with the extrusion of sulfur dioxide. Such reactions would provide a pathway to introduce the 2,2-difluoropropyl moiety into various organic molecules. Potential nucleophiles could include boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling).

The chemo- and regioselectivity of such metal-mediated transformations would be of significant interest. The presence of the C-F bonds and the specific substitution pattern could influence the oxidative addition step and subsequent reductive elimination in the catalytic cycle. However, without experimental data, any discussion on selectivity remains speculative.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically concerning the chemical reactivity and transformation pathways of this compound. While general principles of sulfonyl chloride reactivity and fluoroalkylation have been established, specific studies on this particular compound, as required by the outlined article structure, are not present in the public domain.

The requested in-depth analysis of the "," including the "Nucleophilic Reactivity of Derived Fluorinated Sulfonyl Synthons," the "Generation and Behavior of Difluoromethyl Anion Equivalents," "Stereoselective Syntheses Utilizing Fluorinated Building Blocks," and "Radical Reactions and Fluoroalkylation," could not be completed due to the absence of specific experimental data and research findings for this compound.

General information on related structures, such as other fluorinated sulfonyl chlorides and the generation of difluoromethyl anions from different precursors, is available. However, extrapolating this information to this compound without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy for the requested article. The strict adherence to the provided outline, focusing solely on this compound, cannot be fulfilled with the currently available scientific literature.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly following the provided outline for this compound is not possible at this time. Further experimental research and publication in peer-reviewed journals are necessary to provide the specific data required for such a detailed analysis.

Radical Reactions and Fluoroalkylation

Perfluoroalkylation Mediated by Sulfonyl Derivatives

While the term "perfluoroalkylation" typically denotes the introduction of a fully fluorinated alkyl group (e.g., trifluoromethyl or pentafluoroethyl), sulfonyl derivatives such as this compound serve as valuable reagents for fluoroalkylation, specifically for introducing the 2,2-difluoropropyl moiety into organic molecules. The reactivity of the sulfonyl group is central to these transformations. Sulfonyl chlorides are established as robust electrophiles, but their conversion into radical species or their role as a precursor to other reactive intermediates expands their synthetic utility. nih.govnih.gov

In this context, the sulfonyl chloride group in this compound can be considered a latent leaving group. Under specific reaction conditions, such as reductive coupling catalyzed by palladium, the S-C bond can be cleaved, effectively extruding sulfur dioxide and facilitating the transfer of the attached alkyl group. This process provides a pathway for the formation of new carbon-carbon bonds, thereby achieving the difluoroalkylation of a target substrate. The stability of sulfonyl fluorides, which are often more robust than their chloride counterparts, has spurred interest in S(VI)-F exchange (SuFEx) chemistry, highlighting the tunability and importance of sulfonyl halides in modern synthesis. nih.govnih.gov

Radical Pathways for C-F Bond Construction

The generation of radical species from sulfonyl compounds offers a powerful method for constructing new chemical bonds. Sulfonyl chlorides can serve as precursors to sulfonyl radicals, particularly under photoredox catalysis conditions. nih.gov This approach can be extended to this compound to generate a 2,2-difluoropropyl radical.

Recent studies have demonstrated that reagents bearing both sulfone and sulfoximine (B86345) moieties can undergo selective cleavage of C–S bonds to produce difluoroalkyl radicals under photoredox catalysis. sioc.ac.cnnih.gov A plausible mechanism for this compound involves a single-electron transfer (SET) reduction of the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine or carbon-sulfur bond. This fragmentation would release the 2,2-difluoropropyl radical. This highly reactive intermediate can then add to unsaturated systems like alkenes, leading to the formation of a new carbon-carbon bond and a new radical species, which can be further transformed to construct the final product. While this pathway primarily focuses on C-C bond formation, the incorporation of the fluorinated fragment is a key step in the synthesis of complex fluorinated molecules.

The table below details research findings on the generation of radicals from sulfonyl-containing compounds.

| Precursor | Method | Generated Intermediate | Application |

| Phenylsulfonyl Chloride | Photoredox Catalysis | Phenylsulfonyl Radical (PhSO₂•) | Radical Sulfonylation |

| Sulfox-CF₂SO₂Ph | Photoredox Catalysis | (Phenylsulfonyl)difluoromethyl Radical | Radical (Phenylsulfonyl)difluoromethylation of Alkenes |

| Aryl Sulfonyl Fluorides | Organosuperbase/Photoredox Catalysis | Sulfonyl Radical (RSO₂•) | Synthesis of Vinyl Sulfones |

Carbene-Mediated Transformations

In Situ Generation and Reactivity of Difluorocarbene

One of the most significant transformation pathways for compounds like this compound is its potential to act as a precursor for difluorocarbene (:CF₂), a versatile and highly reactive intermediate. cas.cnresearchgate.net Difluorocarbene is an electrophilic species that readily reacts with electron-rich substrates. cas.cn The generation of difluorocarbene from sulfonyl derivatives often proceeds via an elimination mechanism.

For this compound, treatment with a suitable base could initiate a cascade of reactions. This would likely involve the elimination of the sulfonyl chloride group followed by an α-elimination event to release difluorocarbene. This in-situ generation is advantageous as it avoids the handling of toxic and gaseous carbene precursors. rsc.org The reactivity of the generated difluorocarbene is diverse, including insertions into X-H bonds (where X = O, N, S) and cycloadditions with multiple bonds. cas.cnrsc.org For instance, difluorocarbene generated from trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA) has been shown to react with dithioesters to produce 2-sulfanylated 1,1-difluoro-1-alkenes. researchgate.net

The following table summarizes various precursors used for the in-situ generation of difluorocarbene.

| Precursor Reagent | Common Name/Abbreviation | Generation Conditions |

| Trimethyl(trifluoromethyl)silane | Ruppert-Prakash Reagent (TMSCF₃) | Catalytic NaI |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | TFDA | Fluoride ion initiation (e.g., NaF) |

| Sodium Chlorodifluoroacetate | - | Thermal decomposition |

| (Triphenylphosphonio)difluoroacetate | PDFA | Heating in nonpolar solvents |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | MDFA | High temperature and concentration |

Application in Cyclopropanation Reactions

The most prominent application of in situ-generated difluorocarbene is in the cyclopropanation of alkenes and alkynes. beilstein-journals.orgorganic-chemistry.org This reaction involves a stereospecific [2+1] cycloaddition, where the difluorocarbene adds across a double or triple bond to form a three-membered ring. beilstein-journals.orgmasterorganicchemistry.com The electrophilic nature of difluorocarbene makes it particularly reactive towards electron-rich olefins. researchgate.net

When this compound is used as a difluorocarbene source, the generated :CF₂ can react with a wide range of alkenes to yield gem-difluorocyclopropanes. A key feature of this reaction is the retention of the alkene's stereochemistry; a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-product. masterorganicchemistry.com This stereospecificity makes difluorocarbene-mediated cyclopropanation a reliable method for synthesizing structurally defined fluorinated molecules. beilstein-journals.org The resulting gem-difluorocyclopropane motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. nih.gov

The table below presents examples of alkenes that undergo cyclopropanation with difluorocarbene.

| Alkene Substrate | Product Type | Significance |

| Styrene | 1,1-difluoro-2-phenylcyclopropane | A common model substrate for electron-rich alkenes. |

| α-Methylstyrene | 1,1-difluoro-2-methyl-2-phenylcyclopropane | Demonstrates reactivity with substituted alkenes. nih.gov |

| n-Butyl Acrylate | Butyl 2,2-difluorocyclopropane-1-carboxylate | Shows applicability to electron-deficient alkenes, though often requires more reactive carbene sources. nih.gov |

| Phenylacetylene | 1,1-difluoro-2-phenylcyclopropene | Reaction with alkynes yields highly strained but synthetically useful difluorocyclopropenes. organic-chemistry.org |

Reactions with Unsaturated Compounds

Annulation Reactions, Including [2+2] Cycloadditions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful strategy in organic synthesis. While direct [2+2] cycloaddition of this compound with an unsaturated compound is not a commonly reported pathway, the reactive intermediates it generates can participate in such transformations.

Difluorocarbene, produced from the sulfonyl chloride precursor, can react with alkynes to form gem-difluorocyclopropenes. These strained, fluorinated rings are valuable building blocks for subsequent annulation reactions. For example, gem-difluorocyclopropenes have been shown to undergo [3+2] cycloaddition reactions with azomethine ylides to produce novel fluorinated bicyclic scaffolds. researchgate.net Although distinct from a [2+2] cycloaddition, this demonstrates the principle of using difluorocarbene-derived products in further ring-forming reactions. The high reactivity of the sulfonyl group itself in other contexts, such as cycloadditions involving sulfenes (generated from sulfonyl chlorides) or thiones, further underscores the potential for this class of compounds to engage in diverse annulation strategies. rsc.org

Chlorosulfonylation Processes

The reactivity of this compound in chlorosulfonylation processes is a subject of significant interest in synthetic organic chemistry. While direct experimental data for this specific compound is limited in publicly available literature, its reactivity can be inferred from the well-established behavior of analogous alkanesulfonyl chlorides. Chlorosulfonylation reactions typically involve the addition of a sulfonyl chloride to an unsaturated bond, such as an alkene or alkyne, resulting in the formation of a β-chloro sulfone. This transformation is often initiated by a free radical mechanism.

The process is generally understood to proceed via the following steps:

Initiation: A radical initiator, such as a peroxide or UV light, facilitates the homolytic cleavage of the sulfur-chlorine bond in the sulfonyl chloride, generating a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•).

Propagation: The sulfonyl radical adds to the alkene or alkyne, forming a new carbon-centered radical. This radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride, yielding the β-chloro sulfone product and regenerating the sulfonyl radical, which continues the chain reaction.

Termination: The reaction is concluded by the combination of any two radical species.

The regioselectivity of the addition to unsymmetrical alkenes and alkynes is governed by the stability of the intermediate carbon-centered radical. The sulfonyl group will preferentially add to the less substituted carbon atom to form the more stable radical.

A general representation of the radical-initiated chlorosulfonylation of an alkene is presented in the table below.

| Step | Reaction | Description |

| Initiation | RSO₂Cl → RSO₂• + Cl• | Homolytic cleavage of the S-Cl bond to form a sulfonyl radical. |

| Propagation 1 | RSO₂• + CH₂=CHR' → RSO₂CH₂-ĊHR' | Addition of the sulfonyl radical to the alkene to form a carbon-centered radical. |

| Propagation 2 | RSO₂CH₂-ĊHR' + RSO₂Cl → RSO₂CH₂-CHClR' + RSO₂• | Abstraction of a chlorine atom by the carbon-centered radical to form the product and regenerate the sulfonyl radical. |

| Termination | Various radical combinations | Combination of radical species to terminate the chain reaction. |

Electrophilic and Nucleophilic Fluoroalkylation of Olefins and Alkynes

This compound serves as a potential precursor for the introduction of the 2,2-difluoropropyl group into organic molecules. This can be achieved through reactions that leverage either the electrophilic or nucleophilic character of intermediates derived from the sulfonyl chloride.

Electrophilic Fluoroalkylation:

Under certain conditions, particularly those involving radical pathways, the 2,2-difluoropropyl group can be added to unsaturated systems. While direct electrophilic addition of the intact sulfonyl chloride is not typical, radical addition reactions serve a similar synthetic purpose. The generation of a 2,2-difluoropropyl radical, potentially through desulfonylation of the corresponding sulfonyl radical, would allow for its addition to electron-rich olefins and alkynes.

The general mechanism for such a radical-mediated fluoroalkylation would involve:

Formation of the 2,2-difluoropropane-1-sulfonyl radical.

Potential fragmentation of the sulfonyl radical to release SO₂ and generate a 2,2-difluoropropyl radical.

Addition of the 2,2-difluoropropyl radical to the olefin or alkyne.

Subsequent reaction of the resulting carbon-centered radical to yield the final product.

Nucleophilic Fluoroalkylation:

While sulfonyl chlorides are themselves electrophilic at the sulfur atom, they can be precursors to nucleophilic fluoroalkylating agents. For instance, reduction of the sulfonyl chloride could lead to a sulfinate, which upon further transformation could generate a nucleophilic 2,2-difluoropropyl species.

A more direct approach to utilizing the 2,2-difluoropropyl group in a nucleophilic sense involves its conversion into an organometallic reagent. However, the reactivity of the sulfonyl chloride group would need to be carefully managed during such transformations.

Alternatively, the reaction of this compound with a reducing agent in the presence of an olefin or alkyne can lead to a formal nucleophilic addition of the fluoroalkyl group. For example, certain transition metal complexes can mediate the reductive coupling of sulfonyl chlorides with unsaturated compounds.

The following table summarizes the potential pathways for the functionalization of olefins and alkynes using this compound.

| Reaction Type | Intermediate | Substrate | General Product |

| Radical Fluoroalkylation | 2,2-difluoropropyl radical | Olefin/Alkyne | Adduct of the 2,2-difluoropropyl group |

| Reductive Coupling | Organometallic intermediate | Olefin/Alkyne | Fluoroalkylated product |

It is important to note that the specific reaction conditions, including the choice of initiator, catalyst, and solvent, would be crucial in determining the outcome and efficiency of these transformations. Further experimental investigation is required to fully elucidate the synthetic utility of this compound in these fluoroalkylation reactions.

Spectroscopic and Advanced Characterization Methodologies for 2,2 Difluoropropane 1 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

The ¹H NMR spectrum of 2,2-Difluoropropane-1-sulfonyl chloride is expected to show two distinct signals corresponding to the methyl (CH₃) and methylene (CH₂) protons.

The methylene protons (CH₂) adjacent to the electron-withdrawing sulfonyl chloride group (-SO₂Cl) are expected to be significantly deshielded, appearing at a downfield chemical shift, likely in the range of 3.8 - 4.2 ppm. Due to coupling with the two adjacent fluorine atoms, this signal would appear as a triplet.

The methyl protons (CH₃) are attached to the carbon bearing two fluorine atoms. These protons would be less deshielded than the methylene protons and are expected to resonate further upfield. Their signal would also be split into a triplet due to coupling with the geminal fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-SO₂Cl | 3.8 - 4.2 | Triplet (t) | ³JHF ≈ 12-15 |

| CH₃-CF₂- | 1.8 - 2.2 | Triplet (t) | ³JHF ≈ 18-20 |

Given that there is only one chemical environment for the fluorine atoms in this compound (a CF₂ group), the ¹⁹F NMR spectrum is expected to display a single signal. This signal's chemical shift will be influenced by the adjacent methyl and methylene groups. The multiplicity of this signal will be a quartet due to coupling with the three protons of the adjacent methyl group.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₂- | -90 to -110 | Quartet (q) | ³JFH ≈ 18-20 |

The proton-decoupled ¹³C NMR spectrum of this compound would be expected to show three distinct signals for the three carbon atoms in the molecule.

The methylene carbon (-CH₂-SO₂Cl) , being directly attached to the highly electronegative sulfonyl chloride group, would be the most deshielded and appear furthest downfield.

The quaternary carbon (-CF₂-) will be significantly shifted downfield due to the presence of two electronegative fluorine atoms and will appear as a triplet due to one-bond C-F coupling (¹JCF).

The methyl carbon (CH₃-) would be the most shielded and appear at the most upfield position. This signal would appear as a triplet due to two-bond C-F coupling (²JCF).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments. A COSY spectrum would show a correlation between the methyl and methylene proton signals, confirming their adjacent positions. An HSQC spectrum would correlate each proton signal to its directly attached carbon signal.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -C H₂-SO₂Cl | 60 - 70 | Triplet (t) |

| -C F₂- | 120 - 125 | Triplet (t) |

| C H₃- | 20 - 25 | Triplet (t) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₃H₅ClF₂O₂S), the expected exact mass of the molecular ion can be calculated. The presence of chlorine and sulfur would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, etc.).

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₃H₅³⁵ClF₂O₂S | 178.9694 |

| C₃H₅³⁷ClF₂O₂S | 180.9664 |

GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. This technique would be highly suitable for assessing the purity of a this compound sample. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would provide fragmentation patterns that can be used for structural confirmation and identification. The fragmentation in the mass spectrometer would likely involve the loss of chlorine, the sulfonyl group, and other small fragments.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, as well as the bond lengths and angles between them.

For this compound, this method would elucidate the exact conformation of the molecule in its crystalline form. The central sulfur atom is expected to adopt a distorted tetrahedral geometry, bonded to two oxygen atoms, a chlorine atom, and the 2,2-difluoropropyl group.

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, the structural parameters can be reliably predicted by comparison with data from related small molecules, such as methanesulfonyl chloride, which has been studied by gas-phase electron diffraction. The introduction of the fluorinated propyl group is expected to cause minor deviations in bond angles and lengths from this model due to steric and electronic effects.

Below is a table of expected structural parameters for this compound based on the known structure of methanesulfonyl chloride.

| Parameter | Atom Pair / Trio | Expected Value |

| Bond Lengths (Å) | ||

| S=O | ~1.42 | |

| S-Cl | ~2.05 | |

| S-C | ~1.76 | |

| C-F | ~1.35 | |

| C-C | ~1.52 | |

| Bond Angles (°) | ||

| O=S=O | ~120 | |

| O=S=Cl | ~107 | |

| O=S=C | ~108 | |

| Cl-S-C | ~100 | |

| F-C-F | ~109 | |

| S-C-C | ~111 |

This interactive table provides predicted values based on analogous compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy is indispensable for identifying the functional groups within a molecule. Infrared (IR) and Raman spectrometry are complementary techniques that measure the vibrational frequencies of chemical bonds.

In the analysis of this compound, these methods would confirm the presence of the key sulfonyl chloride (-SO₂Cl), difluoro (-CF₂), and propyl functionalities. The sulfonyl group gives rise to very strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent. Raman spectroscopy is also highly effective for observing these vibrations, along with the sulfur-chlorine (S-Cl) and carbon-sulfur (C-S) stretching modes.

The characteristic vibrational frequencies for the functional groups in this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric S=O Stretch | -SO₂- | 1370 - 1410 | Strong | Medium |

| Symmetric S=O Stretch | -SO₂- | 1165 - 1205 | Strong | Medium |

| C-F Stretch | -CF₂- | 1100 - 1250 | Strong | Weak |

| C-H Stretch (alkane) | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C-S Stretch | 690 - 770 | Medium | Strong | |

| S-Cl Stretch | 350 - 450 | Medium | Strong |

This interactive table outlines the expected vibrational frequencies for the compound.

Advanced Chromatographic Methods for Isolation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. For a reactive species like this compound, careful method development is required to ensure accurate and reproducible results.

Gas Chromatography (GC)

Direct analysis of alkanesulfonyl chlorides by Gas Chromatography (GC) can be challenging due to their thermal lability and reactivity. These compounds may degrade in the high temperatures of the GC injector port or on the column itself, leading to inaccurate quantification and the appearance of impurity peaks. core.ac.uknih.gov

A common and more robust approach is the derivatization of the sulfonyl chloride into a more stable analogue prior to GC analysis. core.ac.uk For example, reaction with an amine, such as diethylamine, converts the sulfonyl chloride into a thermally stable sulfonamide, which can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. core.ac.uknih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of sulfonyl chlorides as it is performed at or near ambient temperature, thus avoiding thermal degradation. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

A primary challenge in HPLC analysis is detection, as simple alkanesulfonyl chlorides lack a strong chromophore for UV-Vis detection at common wavelengths. Therefore, detection might be achieved at low UV wavelengths (e.g., < 210 nm) or by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, pre-column derivatization with a UV-active reagent can be employed to enhance detection sensitivity.

The following table summarizes potential starting conditions for the chromatographic analysis of this compound or its derivatives.

| Technique | Method | Column | Mobile Phase / Carrier Gas | Detector |

| GC | Derivatization to Sulfonamide | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Helium | FID, MS |

| HPLC | Direct Analysis | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV (<210 nm), ELSD, CAD |

| HPLC | Derivatization | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with buffer (e.g., phosphate) | UV-Vis |

This interactive table presents potential chromatographic conditions for analysis.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the applications of "this compound" to fully address the detailed outline provided in your request. The existing literature extensively covers the broader categories of fluoroalkanesulfonyl chlorides, the synthesis of fluorinated compounds, and the general utility of sulfonyl chlorides in organic chemistry. However, specific studies detailing the role of this compound as a building block, its use in reagent development, or its contributions to material science are not present in the currently accessible scientific and patent databases.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound is not possible at this time. An article created without such specific data would rely on speculation and generalization from related compounds, which would not meet the required standards of scientific accuracy and specificity.

To provide some context, the following general information on related chemical classes can be offered:

General Role of Fluoroalkanesulfonyl Chlorides in Synthesis: Compounds in this class are recognized as versatile building blocks. The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily participates in reactions with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The presence of fluorine atoms, particularly the gem-dinal difluoro group (-CF₂-), can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This makes fluorinated building blocks highly valuable in the design of new pharmaceuticals and agrochemicals, where such modifications can lead to enhanced biological activity and improved pharmacokinetic profiles.

General Contributions to Material Science: Fluorinated polymers and materials often exhibit unique properties, including high thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). Sulfonyl groups can be incorporated into polymer backbones or side chains to modify these characteristics. For example, perfluorinated sulfonic acid polymers are critical components in proton-exchange membranes for fuel cells due to their high proton conductivity and stability. While this demonstrates the potential for fluorinated sulfonyl compounds in material science, specific applications for the 2,2-difluoropropane moiety in this context are not documented.

Further research and publication in the field of organic and materials chemistry would be necessary to provide the specific details required to construct the requested article on this compound.

Applications in Advanced Organic Synthesis Research

Contributions to Material Science and Polymer Chemistry

Synthesis of High-Performance Fluorinated Polymers

The incorporation of fluorine into polymers is a well-established strategy for creating materials with exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics. researchgate.netnih.gov Fluorinated polymers are critical in a wide range of high-tech applications, from aerospace and electronics to biomedical devices. nih.govpageplace.de 2,2-Difluoropropane-1-sulfonyl chloride can serve as a key building block for introducing the 2,2-difluoropropyl moiety into polymer structures.

This can be achieved through several polymerization strategies. The sulfonyl chloride group can be transformed into other functional groups suitable for polymerization, or it can be used to modify existing polymers. The presence of the (CH3)2CF2CH2- group imparts desirable fluoropolymer characteristics.

Detailed Research Findings: Research into fluorinated polymers has demonstrated that even partial fluorination can significantly enhance material properties. nih.gov For instance, copolymers of fluorinated olefins with non-fluorinated monomers are an effective way to synthesize functional polymers with tailored characteristics. researchgate.net The introduction of the 2,2-difluoropropyl group from this compound can lead to polymers with a unique combination of properties. The gem-difluoro group provides a stable, lipophilic, and hydrophobic segment, which can influence the polymer's solubility, processability, and surface properties. researchgate.net

Table 1: Potential Properties Imparted by the 2,2-Difluoropropyl Group in Polymers

| Property | Description |

| Chemical Inertness | The high strength of the C-F bond (~485 kJ·mol⁻¹) contributes to resistance against chemical attack and degradation. nih.gov |

| Low Surface Energy | Fluorinated segments tend to migrate to the polymer surface, resulting in materials with low friction and non-stick (hydrophobic and oleophobic) properties. |

| Thermal Stability | The stable C-F bonds enhance the polymer's resistance to thermal decomposition compared to their non-fluorinated analogues. nih.gov |

| Dielectric Properties | The introduction of fluorine can lower the dielectric constant and dielectric loss of a polymer, making it suitable for applications in advanced electronics. |

| Biocompatibility | Many fluorinated polymers exhibit excellent biocompatibility, making them candidates for use in medical implants and devices. |

Surface Modification Applications through Sulfonyl Derivatives

Surface modification is a critical technology for tailoring the interface between a material and its environment without altering its bulk properties. mdpi.com Sulfonyl chlorides are effective reagents for this purpose due to their reactivity with nucleophilic groups like amines (-NH2) and hydroxyls (-OH) commonly found on the surfaces of various substrates.

The reaction of this compound with a functionalized surface results in the formation of a stable, covalent sulfonamide or sulfonate ester linkage. This process anchors the 2,2-difluoropropyl group to the surface, dramatically altering its properties. For example, a hydrophilic surface can be rendered hydrophobic. This technique has been demonstrated in the functionalization of carbon nanoparticles, where sulfonyl chloride intermediates are used to convert surface functionalities. rsc.orgbath.ac.uk

Detailed Research Findings: The process typically involves a two-step sequence. First, the substrate surface is functionalized to introduce reactive amine or hydroxyl groups. Second, the functionalized surface is treated with a solution of this compound, often in the presence of a base to neutralize the HCl byproduct. This method can be applied to a wide range of materials, including polymers like PVC, silica, and metal oxides. mdpi.comnih.gov The resulting modified surface exhibits low surface energy, reduced friction, and increased hydrophobicity, characteristic of fluorinated materials.

Table 2: General Steps for Surface Modification

| Step | Procedure | Purpose |

| 1. Substrate Preparation | Cleaning and drying of the material surface. | To remove contaminants and ensure uniform reaction. |

| 2. Surface Activation | Introduction of nucleophilic groups (e.g., -NH2, -OH) via plasma treatment, chemical etching, or grafting. | To create reactive sites for the sulfonyl chloride to attach. |

| 3. Sulfonylation Reaction | Immersion of the activated substrate in a solution of this compound and a base (e.g., pyridine, triethylamine). | To covalently bond the 2,2-difluoropropylsulfonyl group to the surface. |

| 4. Washing and Curing | Rinsing with solvents to remove unreacted reagents and byproducts, followed by thermal curing if necessary. | To purify the surface and stabilize the newly formed layer. |

Catalysis and Ligand Design

The field of catalysis heavily relies on the precise design of molecules that can facilitate and control chemical reactions. Sulfonyl-containing compounds have emerged as important components in various catalytic systems, both as reactive intermediates and as structural elements in ligand design.

Participation in Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. nih.gov Sulfonyl chlorides can participate in a variety of transition metal-catalyzed reactions, most notably in cross-coupling reactions. In these processes, the sulfonyl chloride group can act as a leaving group or as a precursor to a sulfonyl radical.

This compound can be envisioned as a substrate in palladium- or copper-catalyzed reactions to introduce the 2,2-difluoropropyl group into aromatic or vinylic systems. nih.gov For example, in a desulfonylative coupling reaction, a transition metal catalyst could facilitate the extrusion of SO2 and the subsequent coupling of the 2,2-difluoropropyl fragment with another organic molecule. Such methods are of high interest as they provide pathways to novel fluorinated compounds that may be difficult to synthesize via other means. nih.gov

Table 3: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Description |

| Desulfonylative Coupling | Palladium (Pd), Copper (Cu) | The C-S bond is cleaved with the loss of SO2, generating a 2,2-difluoropropyl-metal species that can engage in cross-coupling. |

| Reductive Coupling | Nickel (Ni), Iron (Fe) | The sulfonyl chloride is reduced to a sulfinate, which can then be used in subsequent coupling reactions. |

| Radical Generation | Copper (Cu), Iridium (Ir) | The catalyst promotes the formation of a 2,2-difluoropropylsulfonyl radical, which can add to alkenes or arenes. |

Potential for Chiral Sulfonyl Chloride-Based Ligand Development

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a molecule in excess over the other, is indispensable in the synthesis of pharmaceuticals and fine chemicals. The performance of a chiral catalyst is critically dependent on the structure of its ligand. Chiral compounds containing sulfur, such as sulfoxides and sulfonamides, have been successfully employed as ligands in a variety of asymmetric transformations. acs.org

This compound represents a potential starting material for the development of new chiral ligands. By reacting the sulfonyl chloride with a chiral amine or alcohol, a new chiral sulfonamide or sulfonate ester can be synthesized. mdpi.com The resulting molecule would possess several attractive features for a ligand:

A stereocenter derived from the chiral amine/alcohol.

A coordinating sulfonyl group.

A sterically demanding and electronically distinct 2,2-difluoropropyl group.

The presence of fluorine atoms can influence the ligand's electronic properties and its binding to a metal center, potentially leading to improved enantioselectivity in catalytic reactions. The synthesis of chiral sulfonimidoyl chlorides has also been reported, highlighting the accessibility of diverse chiral sulfur-based structures for ligand development. acs.orgnih.gov

Table 4: Hypothetical Pathway to a Chiral Ligand

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | Chiral Amine (e.g., (R)-1-phenylethylamine) | Chiral Sulfonamide | Introduction of a stereocenter and a coordinating nitrogen atom. |

| 2 | Chiral Sulfonamide from Step 1 | Organometallic Reagent (e.g., n-BuLi) | Lithiated Ligand | Deprotonation to facilitate coordination to a metal center. |

| 3 | Lithiated Ligand from Step 2 | Metal Precursor (e.g., PdCl2(COD)) | Chiral Metal-Ligand Complex | Formation of the active asymmetric catalyst. |

Theoretical and Computational Chemistry Studies of 2,2 Difluoropropane 1 Sulfonyl Chloride

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 2,2-Difluoropropane-1-sulfonyl chloride, this would involve modeling its reactions with various nucleophiles or its behavior under different reaction conditions.

To understand the kinetics of reactions involving this compound, it is crucial to identify and characterize the transition states of the reaction pathways. Computational methods would be used to locate the transition state structures, which represent the highest energy point along the reaction coordinate.

Once a transition state is located, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier from reactants to products. The geometry and electronic structure of the transition state provide valuable insights into the mechanism of the reaction.

These energetic parameters are crucial for predicting the feasibility and rate of a reaction. The activation energy is directly related to the reaction rate constant through the Arrhenius equation. By calculating these parameters, computational chemistry can provide quantitative predictions of how quickly a reaction involving this compound will proceed and whether it will be thermodynamically favorable.

Table 2: Hypothetical Reaction Energetics for a Reaction of this compound (Note: The following data is illustrative and not based on published results.)

| Parameter | Calculated Value | Units |

| Activation Energy (Ea) | XX.X | kcal/mol |

| Enthalpy of Reaction (ΔH) | -XX.X | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | XX.X | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -XX.X | kcal/mol |

Molecular Dynamics Simulations for Dynamic Behavior

In the context of related compounds, MD simulations have been used to investigate the aggregation behavior of surfactants and the interaction of antimicrobial peptides with bacterial cell membranes. nih.govnih.gov For this compound, MD simulations could be employed to predict its behavior in various solvents, which is crucial for understanding its reactivity and for designing synthetic routes. The simulations could also provide insights into its interactions with biological macromolecules if it were being investigated for potential pharmaceutical applications.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Although no specific QSAR studies have been published for this compound, the extensive research on related sulfonamide compounds demonstrates the utility of this approach. nih.govnih.govmedwinpublishers.comjbclinpharm.org Sulfonamides, which can be synthesized from sulfonyl chlorides, are a well-known class of drugs with a wide range of biological activities. nih.gov

QSAR studies on sulfonamide derivatives typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds. For example, a QSAR study on a series of sulfa drugs identified key structural features responsible for their inhibitory activity against dihydropteroate (B1496061) synthetase. nih.gov

Cheminformatics approaches, which encompass a broader range of computational techniques for analyzing chemical data, are often used in conjunction with QSAR. These methods can be used to manage large chemical libraries, identify compounds with desired properties, and design new molecules with improved activity. For compounds related to this compound, cheminformatics tools could be used to explore the chemical space around this scaffold, identifying potential derivatives with interesting properties.

The general workflow for a QSAR study on compounds related to this compound would involve the following steps:

Data Collection: A dataset of compounds with known biological activity would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset.

Model Development: A statistical method, such as multiple linear regression or machine learning, would be used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model would be assessed using various validation techniques.

The insights gained from such studies could guide the synthesis of new derivatives of this compound with enhanced biological activity or other desired properties.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant push in modern organic synthesis is the development of greener and more sustainable methods, and the synthesis of sulfonyl chlorides is no exception. Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents that are unselective and generate significant waste. nih.govnih.gov Future research is focused on creating more environmentally friendly pathways to compounds like 2,2-difluoropropane-1-sulfonyl chloride.

One promising area is the use of photocatalysis. Photocatalytic methods offer a way to synthesize aromatic sulfonyl chlorides from thio-derivatives under mild conditions, sometimes even using direct sunlight, with high yields. nih.gov Another sustainable approach involves the use of green oxidants. For instance, protocols using NaOCl·5H2O as a green oxidant for the synthesis of sulfonyl fluorides from stable substrates like disulfides or thiols have been developed. researchgate.net The use of water as a solvent in these reactions further enhances their green credentials. rsc.org The development of such methods for aliphatic sulfonyl chlorides like this compound is a key area for future investigation.

| Synthetic Strategy | Key Features | Potential Advantages |

| Photocatalysis | Utilizes light to drive chemical reactions, often with a catalyst. | Mild reaction conditions, potential for using solar energy, high selectivity. nih.gov |

| Green Oxidants | Employs environmentally friendly oxidizing agents like NaOCl·5H2O. | Reduced toxicity and waste, safer reaction protocols. researchgate.net |

| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally benign, low cost, improved safety. rsc.org |

These emerging sustainable routes aim to reduce the environmental impact of producing valuable chemical intermediates.

Advancements in Catalytic Methods for Enhanced Selectivity and Efficiency

Catalysis is at the forefront of efforts to improve the synthesis of organosulfur compounds. For sulfonyl fluorides, which are closely related to sulfonyl chlorides, several catalytic strategies have emerged that could be adapted for this compound. sigmaaldrich.com These methods promise greater efficiency and selectivity in chemical transformations.

Recent advancements include the use of photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis for the synthesis of alkylsulfonyl fluorides. sigmaaldrich.com These catalytic systems can enable reactions under milder conditions and with higher functional group tolerance compared to traditional methods. For example, copper-catalyzed ligand-to-metal charge transfer (LMCT) has been leveraged to convert aromatic acids to sulfonyl chlorides in a one-pot amination process to form sulfonamides. princeton.edu The development of catalytic methods that are specifically tailored for the synthesis and reactions of this compound will be a key focus of future research.

| Catalytic Method | Description | Benefits |

| Photoredox Catalysis | Uses light to generate reactive intermediates from a photocatalyst. | Enables novel transformations under mild conditions. sigmaaldrich.com |

| Electrocatalysis | Utilizes an electric current to drive chemical reactions. | Can reduce the need for chemical reagents and offers precise control. sigmaaldrich.com |

| Transition-Metal Catalysis | Employs transition metals to catalyze reactions. | High efficiency and selectivity for a wide range of transformations. sigmaaldrich.comresearchgate.net |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids the use of potentially toxic metals and can offer unique reactivity. sigmaaldrich.com |

These advanced catalytic approaches are expected to play a crucial role in unlocking the full synthetic potential of this compound.

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

Understanding the fundamental reactivity of this compound is crucial for developing new applications. Future research will likely delve into uncovering novel reaction pathways and gaining deeper mechanistic insights. For instance, the study of related fluoroalkyl sulfones has revealed the potential for a unimolecular radical nucleophilic substitution (SRN1) mechanism, which opens up new avenues for carbon-heteroatom and carbon-carbon bond formation. cas.cn

Another area of interest is the generation of novel reactive intermediates. The use of difluoromethyl phenyl sulfone as a difluoromethylene radical anion synthon (diFRAS) showcases a strategy to construct complex gem-difluorides in a modular fashion. nih.gov Exploring whether this compound can be a precursor to similar reactive species could lead to the development of new synthetic methodologies. Detailed mechanistic studies, including kinetic analysis and computational modeling, will be instrumental in elucidating these new reactivity modes.

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms is a growing trend in the chemical industry. These technologies offer significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.orgmdpi.com The synthesis of sulfonyl chlorides is a prime candidate for this technology.

Continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols have been developed, demonstrating high space-time yields and improved safety by mitigating thermal runaway. rsc.org Furthermore, electrochemical synthesis of sulfonyl fluorides in a flow system has been shown to be a rapid and efficient process. researchgate.netresearchgate.net The integration of this compound synthesis and its subsequent reactions into automated flow systems will be a key step towards its large-scale production and application. The use of 3D-printed reactionware could further enable the rapid prototyping and optimization of these continuous processes. nih.gov

| Technology | Application in Sulfonyl Chloride Chemistry | Advantages |

| Flow Chemistry | Continuous synthesis of sulfonyl chlorides and their derivatives. | Enhanced safety, better process control, scalability, higher yields. rsc.orgmdpi.com |

| Automated Synthesis | Automated control of reaction parameters and workup procedures. | Increased reproducibility, high-throughput screening of reaction conditions. mdpi.comnih.gov |

| 3D-Printed Reactionware | Custom-designed reactors for specific chemical transformations. | Rapid prototyping, optimized reactor design for improved efficiency. nih.gov |

Design of Multicomponent and Cascade Reactions Featuring this compound

Multicomponent and cascade reactions are powerful tools in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. The development of such reactions involving this compound is a promising area for future research.

One-pot syntheses of sulfonyl fluorides from sulfonates or sulfonic acids have been reported, demonstrating the feasibility of cascade processes in this area of chemistry. nih.govrsc.org Similarly, one-pot procedures for the synthesis of sulfonamides from sulfonyl chlorides are well-established. thieme-connect.de Future work could focus on designing novel multicomponent reactions where this compound is a key building block. This could involve, for example, the in-situ generation of the sulfonyl chloride followed by its reaction with multiple other components to generate complex fluorinated molecules. The development of such elegant and efficient synthetic strategies will further enhance the value of this compound as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoropropane-1-sulfonyl chloride, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis of sulfonyl chlorides typically involves the chlorosulfonation of alkanes or thiol intermediates. For 2,2-difluoropropane derivatives, fluorination steps using agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled anhydrous conditions are critical. Reaction optimization should include monitoring temperature (-10°C to 0°C) to avoid over-fluorination and side reactions. Purity can be enhanced via fractional distillation or recrystallization in non-polar solvents (e.g., hexane). Characterization via ¹⁹F NMR and GC-MS is recommended to confirm structure and assess byproducts .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : ¹H NMR and ¹⁹F NMR are essential for confirming the sulfonyl chloride group (-SO₂Cl) and fluorinated positions. For example, the sulfonyl chloride proton typically resonates at δ 3.5–4.0 ppm (¹H NMR), while ¹⁹F NMR shows distinct signals for geminal difluorine groups at δ -90 to -110 ppm. IR spectroscopy can validate the S=O stretch (~1350–1400 cm⁻¹). Quantitative 2D NMR (e.g., HSQC) may resolve overlapping signals in complex mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound’s reactivity as a sulfonyl chloride necessitates strict moisture control (use of inert atmosphere, Schlenk lines) due to hydrolysis risks. Personal protective equipment (PPE) including acid-resistant gloves and face shields is mandatory. Storage should be in amber glass under argon at -20°C. Spill neutralization requires alkaline solutions (e.g., sodium bicarbonate) to deactivate SO₂ and HCl byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₂ group enhances the electrophilicity of the sulfur center, accelerating nucleophilic substitution (e.g., with amines or alcohols). Kinetic studies using DFT calculations can model transition states, while Hammett plots may correlate substituent effects. Experimental validation via competitive reactions with para-substituted anilines can quantify reactivity trends .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can decomposition pathways be mitigated?

- Methodological Answer : Stability assays under acidic (pH <3), neutral, and alkaline (pH >10) conditions at 25–60°C reveal hydrolysis rates. LC-MS can identify decomposition products like sulfonic acids or fluorinated alkanes. Buffered solutions (e.g., phosphate at pH 7) and low temperatures (<4°C) minimize degradation. Stabilizers such as molecular sieves or radical scavengers (e.g., BHT) may extend shelf life .

Q. How can this compound be utilized in the synthesis of fluorinated polymers or surfactants with tailored properties?

- Methodological Answer : The compound serves as a monomer in polycondensation reactions to produce sulfonated fluoropolymers. For example, copolymerization with perfluoroalkyl acrylates (e.g., from ) enhances thermal and chemical resistance. Surface tension measurements (Wilhelmy plate method) and TEM can evaluate surfactant micelle formation. Optimizing monomer ratios (e.g., 1:3 sulfonyl chloride:acrylate) balances hydrophobicity and ionic character .

Q. What contradictions exist in reported spectroscopic data for fluorinated sulfonyl chlorides, and how can researchers resolve discrepancies?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (e.g., ±5 ppm variations) may arise from solvent effects or impurities. Calibration with internal standards (e.g., CFCl₃) and cross-referencing with high-purity analogs (e.g., 2,2-dimethylpropane-1-sulfonyl chloride, as in ) improves accuracy. Collaborative data-sharing platforms (e.g., PubChem) enable validation against published spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.